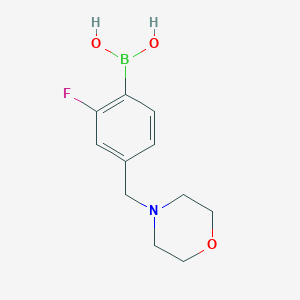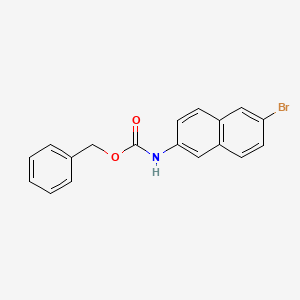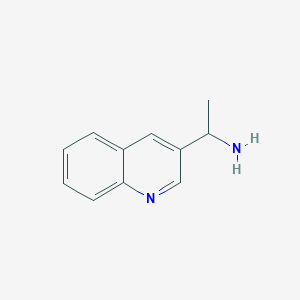
2-Tert-butyl-4-bromo-5-nitrophenol
Übersicht
Beschreibung
2-Tert-butyl-4-bromo-5-nitrophenol is an organic compound with the molecular formula C10H12BrNO3 . It is used in pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 2-Tert-butyl-4-bromo-5-nitrophenol consists of a phenol group with tert-butyl, bromo, and nitro substituents . The exact 3D structure may require further computational or experimental studies for confirmation.Wissenschaftliche Forschungsanwendungen
Soil Analysis
2-Nitrophenol, a related compound, has been utilized in soil analysis. A method involving the extraction with aqueous NaOH and determination by capillary gas chromatography was developed, which might be applicable to similar compounds like 2-Tert-butyl-4-bromo-5-nitrophenol (Vozňáková et al., 1996).
Biophysics and Biomedical Research
Nitroxides, structurally similar to 2-Tert-butyl-4-bromo-5-nitrophenol, are used extensively in biophysics and biomedical research as molecular probes and labels. Their redox properties are crucial for these applications (Zhurko et al., 2020).
Chemical Synthesis
A compound related to 2-Tert-butyl-4-bromo-5-nitrophenol, 2,6-di-tert-butyl-4-nitrophenol, has been synthesized for use in research on uncouplers of oxidative phosphorylation (Rivera‐Nevares et al., 1995).
Coordination Chemistry
The bulky structure of compounds like 2,6-di-tert-butyl-4-nitrophenolate, similar to 2-Tert-butyl-4-bromo-5-nitrophenol, allows them to form unique complexes with metals, affecting reactions like hydrogen atom transfer (Porter et al., 2017).
Polymer Degradation and Stability
Compounds structurally related to 2-Tert-butyl-4-bromo-5-nitrophenol have been studied for their reactions with nitroxides, which are important in understanding the stability and degradation of polymers (Carloni et al., 1993).
Eigenschaften
IUPAC Name |
4-bromo-2-tert-butyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCBCIRZXMTSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-bromo-5-nitrophenol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


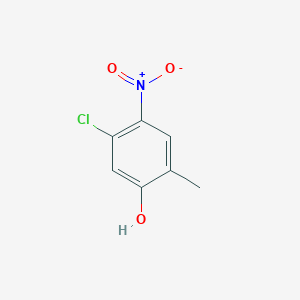
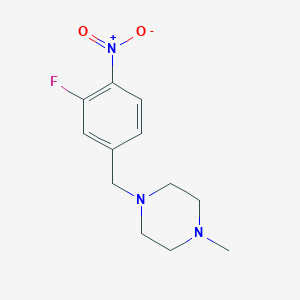
![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)
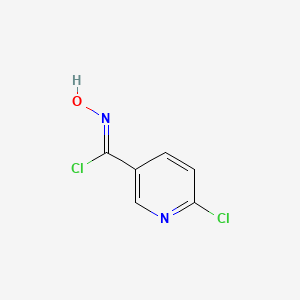

![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)
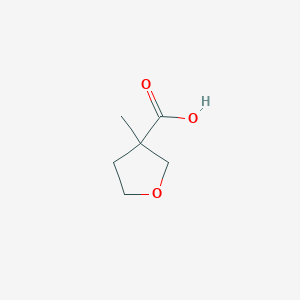

![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)
